全氟化全氢化苝

描述

Perfluoroperhydrofluoranthene is a perfluorinated chemical that is used as an additive to cosmetics and as a stabilizer in medical equipment . It has been found to be nontoxic in animal studies, with no adverse effects on the lungs, liver, or heart . Perfluoroperhydrofluoranthene can bind to hyaluronic acid and red blood cells .

Synthesis Analysis

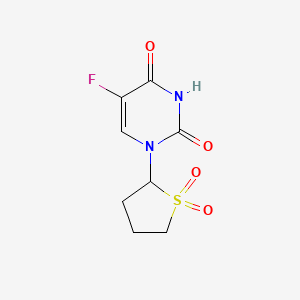

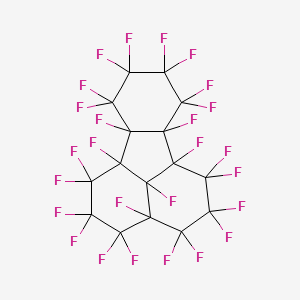

Perfluoroperhydrofluoranthene synthesis involves reaction conditions with cobalt (III) fluoride at 410 - 470 . The molecular formula is C16F26 and the molecular weight is 686.13 .Molecular Structure Analysis

The molecular structure of Perfluoroperhydrofluoranthene is complex due to the presence of numerous fluorine atoms . More detailed information about its molecular structure might be available in specialized chemical databases or scientific literature.Physical And Chemical Properties Analysis

Perfluoroperhydrofluoranthene has a molecular weight of 686.13 g/mol . It has a high electron deficiency and the ability for its reactivity to be tuned towards specific nucleophiles . More detailed physical and chemical properties might be available in specialized chemical databases or scientific literature.科学研究应用

Synthesis of Perfluoroalkylated Aromatics

Perfluoroperhydrofluoranthene can be utilized in the synthesis of perfluoroalkylated aromatic compounds. These substances are integral in creating materials with exceptional chemical stability, finding uses in surfactants, lubricants, and flame retardants . The development of greener synthesis methods for these compounds is a current focus in chemical research, aiming to reduce environmental impact.

Medical Applications

In the medical field, perfluorinated compounds like Perfluoroperhydrofluoranthene are explored for their potential as drug carriers. Their unique physicochemical properties, such as high gas solubility and low surface tension, make them suitable for formulating multiphase colloidal systems used in drug delivery and vitreoretinal surgery .

Environmental Science

Perfluoroperhydrofluoranthene’s role in environmental science is significant due to its persistence and potential toxicity. It’s involved in studies related to the environmental impact and decontamination of perfluorinated compounds from water. Electrochemical strategies are being developed to remove these substances from the environment effectively .

Material Science

In material science, Perfluoroperhydrofluoranthene contributes to the development of hyperbranched polymeric fluorosurfactants. These materials are crucial in creating high-efficiency, low-toxicity firefighting foams. The surface activities of these materials can be adjusted for various applications, including antifouling coatings for marine concrete protection .

Electronics

Perfluoroperhydrofluoranthene derivatives are being studied for their electronic applications. They are part of a new generation of materials used in organic photovoltaics, molecular electronics, and organic electrochemical transistors. The design of these derivatives is crucial for developing devices with new properties required in modern electronics .

Energy Storage

In the realm of energy storage, perfluorinated compounds are investigated for their potential in dielectric capacitors, which are essential for high-power pulse devices. Research is focused on optimizing property parameters to enhance energy-storage capabilities, which is critical for sustainable energy solutions .

Chemical Engineering

Perfluoroperhydrofluoranthene’s applications in chemical engineering include its use in microfluidics technology. This technology allows for the miniaturization of chemical/biological processes and analytical methods, leading to significant performance enhancements and reduction in sample consumption .

Optimization Techniques in Chemical Processes

Lastly, Perfluoroperhydrofluoranthene can be involved in optimization techniques within chemical engineering. These techniques are vital for maximizing efficiency and profit in chemical processes, which often require multi-objective optimization due to their complex nature .

作用机制

Target of Action

Perfluoroperhydrofluoranthene is a perfluorinated chemical that is primarily used as an additive to cosmetics and as a stabilizer in medical equipment . It has been found to bind to hyaluronic acid and red blood cells , suggesting these could be its primary targets.

Mode of Action

It is known that perfluorinated chemicals can interact with various biological targets and induce changes in their function . For instance, they can bind to hyaluronic acid and red blood cells , potentially altering their normal functions. More research is needed to elucidate the specific interactions of Perfluoroperhydrofluoranthene with its targets.

Biochemical Pathways

Perfluorinated chemicals are known to affect various biochemical pathways . For instance, they can influence lipid homeostasis and transfer

Result of Action

Perfluoroperhydrofluoranthene has been found to be non-toxic in animal studies, with no adverse effects on the lungs, liver, or heart . .

安全和危害

未来方向

Perfluoroaromatic reagents, like Perfluoroperhydrofluoranthene, are becoming increasingly valuable as medicines, diagnostic agents, and tools for biomedical sciences . They have potential therapeutic applications and are becoming important in drug discovery . Future research will likely focus on expanding the applications of these compounds and improving our understanding of their properties and effects .

属性

IUPAC Name |

1,1,2,2,3,3,3a,4,4,5,5,6,6,6a,6b,7,7,8,8,9,9,10,10,10a,10b,10c-hexacosafluorofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16F26/c17-1-2(18)4(20)5(21,10(29,30)16(41,42)15(39,40)9(4,27)28)3(1,19)8(25,26)14(37,38)12(33,34)6(1,22)11(31,32)13(35,36)7(2,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMLBKSPDFVXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C3(C4(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(C(C(C(C4(F)F)(F)F)(F)F)(F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16F26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984683 | |

| Record name | Hexacosafluorohexadecahydrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoroperhydrofluoranthene | |

CAS RN |

662-28-2 | |

| Record name | Perfluoroperhydrofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacosafluorohexadecahydrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1218060.png)

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)